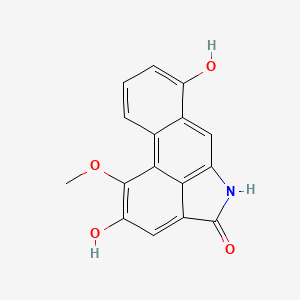

Aristolactam AIa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aristolactam AIa is a natural product belonging to the aristolactam group of compounds, which are characterized by a phenanthrene chromophore. This class of compounds is primarily found in the Aristolochiaceae family, alongside aristolochic acids and dioxoaporphines. The interest in aristolactams stems from their diverse biological activities and their general chemistry (Kumar et al., 2003).

Synthesis Analysis

The synthesis of this compound involves complex organic transformations that highlight the chemical ingenuity in accessing structurally intricate natural products. A notable synthetic approach involves the formation of the aristolactam scaffold through a Suzuki/aldol cascade to convert differentially protected isoindolin-1-one to the required phenanthrene structure. This method was demonstrated in the stereoselective total synthesis of (+)-aristolactam GI, showcasing the synthetic strategies applicable to this compound and related compounds (Luong et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through comprehensive structural analysis techniques, including NMR spectroscopy. The structure determinations of aristolactams are crucial for understanding their chemical behavior and biological activity. A study focused on the structural analysis of aristolactams and aristolochic acids has successfully employed computational methods to correlate calculated and experimental ^13C NMR chemical shifts, providing detailed insights into their structural features (Pacheco et al., 2012).

Chemical Reactions and Properties

This compound participates in various chemical reactions characteristic of its molecular framework. These reactions include transformations of the lactam moiety and modifications of the phenanthrene nucleus. The synthesis and biological evaluation of diverse aristolactam derivatives have explored these chemical manipulations, revealing the potential for generating compounds with enhanced biological activities (Couture et al., 2002).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. While specific studies on the physical properties of this compound are not directly available, investigations into related aristolactams provide a basis for understanding the physicochemical characteristics that can affect their biological activity and solubility.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and stability, are pivotal for its biological effects. Aristolactams exhibit a range of chemical behaviors due to their aromatic and lactam components, which can undergo various chemical transformations. The comprehensive characterization and determination of aristolactams in medicinal plants highlight their significant chemical diversity and the importance of analytical techniques in their study (Yuan et al., 2007).

Applications De Recherche Scientifique

Recherche chimique

L'aristolactam AIa est un composé qui a été isolé de diverses plantes, notamment l'Aristolochia gigantea {svg_1}. Il fait partie d'un groupe de composés appelés aristolactams, qui ont un squelette phénanthrène dans leur structure {svg_2}. Ces composés ont fait l'objet de recherches chimiques approfondies en raison de leurs structures uniques et de leur potentiel pour diverses applications {svg_3}.

Études pharmacologiques

L'this compound et d'autres aristolactams ont été étudiés pour leurs effets pharmacologiques potentiels. Ils ont été trouvés pour présenter une gamme de propriétés biologiques, y compris des activités anti-inflammatoires, antiplaquettaires, antimycobactériennes et neuroprotectrices {svg_4}. Cela les rend intéressants pour le développement de nouveaux agents thérapeutiques.

Toxicologie

L'utilisation des aristolactams, y compris l'this compound, a été limitée en raison de leur toxicité potentielle. Par exemple, les acides aristolochiques, qui sont structurellement liés aux aristolactams, ont été trouvés pour provoquer une activité néphrotoxique sévère {svg_5}. En conséquence, de nombreux pays ont interdit l'utilisation d'herbes contenant ces composés {svg_6}.

Recherche sur le cancer

L'this compound et d'autres aristolactams ont été étudiés pour leurs effets anticancéreux potentiels. Certaines études ont montré que ces composés peuvent induire l'apoptose dans les cellules cancéreuses par l'intermédiaire d'une voie dépendante de la caspase 3 {svg_7}. Cela suggère qu'ils pourraient avoir un potentiel en tant qu'agents anticancéreux.

Recherche écologique

L'this compound et d'autres aristolactams sont également intéressants dans la recherche écologique. Par exemple, ils ont été trouvés pour être séquestrés par certaines espèces d'insectes, telles que Battus polydamas archidamas, à partir de leurs plantes hôtes {svg_8}. Cela suggère que ces composés peuvent jouer un rôle dans les interactions entre ces insectes et leurs plantes hôtes {svg_9}.

Études métaboliques

Des études ont également été menées sur le métabolisme de l'this compound et d'autres aristolactams chez divers organismes. Par exemple, il a été constaté que ces composés sont largement métabolisés dans les larves de Battus polydamas archidamas, avec seulement une petite proportion restant dans les tissus corporels {svg_10}. Cela fournit des informations sur les voies métaboliques de ces composés et leurs effets potentiels sur les organismes qui les ingèrent {svg_11}.

Mécanisme D'action

- Both microsomal and cytosolic phase I enzymes participate in catalyzing the activation of Aristolactam AIa to form AA-DNA adducts, including 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl) aristolactam I (dG-AAI) .

- The mutational signature predominantly characterized by A→T transversions has been detected in this compound-induced upper tract urothelial carcinoma (UTUC) tumor tissues .

- Its ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability and toxicity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Aristolactam AIa plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the formation of DNA adducts, where this compound binds covalently to DNA, leading to mutagenic effects . Additionally, this compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation . These interactions highlight the compound’s potential to modulate biochemical pathways and impact cellular processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity and genotoxicity in kidney cells, leading to cell death and DNA damage . The compound also influences cell signaling pathways, such as the NF-κB and STAT3 pathways, which are involved in inflammation and apoptosis . Furthermore, this compound affects gene expression by inducing mutations in key genes like TP53, which plays a critical role in tumor suppression . These cellular effects underscore the compound’s potential to disrupt normal cellular function and contribute to disease development.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to DNA, forming stable adducts that can lead to mutations and genomic instability . This binding interaction is facilitated by the metabolic activation of this compound by enzymes such as cytochrome P450 . Additionally, the compound can inhibit or activate specific enzymes, further modulating cellular pathways and processes . These molecular interactions provide insights into how this compound exerts its effects and contributes to its toxicological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can form persistent DNA adducts, leading to sustained mutagenic effects . Additionally, the compound’s cytotoxicity can vary depending on the duration of exposure, with longer exposure times resulting in increased cell death and DNA damage . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s toxicity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of this compound can induce nephrotoxicity and hepatotoxicity in animal models, leading to organ damage and dysfunction . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a toxic response . These findings underscore the importance of dosage considerations when evaluating the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its biotransformation and bioactivation. The compound is metabolized by enzymes such as cytochrome P450, which convert it into reactive intermediates capable of binding to DNA and other biomolecules . These metabolic pathways play a crucial role in determining the compound’s toxicity and biological activity. Additionally, this compound can influence metabolic flux and alter metabolite levels, further impacting cellular processes and functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Additionally, this compound can localize to specific cellular compartments, such as the mitochondria, where it can exert its effects . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-21-15-12(19)6-9-13-10(17-16(9)20)5-8-7(14(13)15)3-2-4-11(8)18/h2-6,18-19H,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNSWKSWDUMDTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C(C=C4C(=C31)C=CC=C4O)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is known about the presence of Aristolactam AIa in Aristolochia esperanzae and its potential biological activity?

A: While this compound has been identified in other Aristolochia species, the provided research articles do not mention its isolation or characterization from Aristolochia esperanzae. [, ] The first article focuses on various compounds found in Aristolochia esperanzae, including Aristolochic acids I and II, but doesn't mention this compound. [] The second article investigates Meiogyne baillonii and identifies this compound among its constituents. [] Therefore, based on these papers, we cannot confirm the presence of this compound in Aristolochia esperanzae or its potential biological activity within this specific plant.

Q2: Besides Meiogyne baillonii, are there other natural sources of this compound?

A: While the provided research highlights this compound's isolation from Meiogyne baillonii, it doesn't delve into other potential natural sources. [] Further research in natural product chemistry and phytochemical databases would be needed to uncover additional plant sources of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.